BenchChemオンラインストアへようこそ!

4-(1H-Imidazol-1-yl)-2-nitropyridine

Medicinal Chemistry Heterocyclic Synthesis SNAr

This compact heterocyclic scaffold integrates 2-nitropyridine and imidazole pharmacophores for privileged kinase inhibitor design. The regiospecific 4-position substitution ensures defined electronic character and reduction potential (~-0.55 V vs. SCE), enabling chemoselective nitro-to-amine conversion and reliable SAR. Ideal for biophysical fragment screening with favorable logP (~-0.29).

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Cat. No. B11904100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)-2-nitropyridine
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)8-5-7(1-2-10-8)11-4-3-9-6-11/h1-6H
InChIKeyNJSMRKRJTNODRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-yl)-2-nitropyridine: Core Molecular Identity and Research-Grade Procurement Profile


4-(1H-Imidazol-1-yl)-2-nitropyridine (CAS 1823945-05-6) is a heterocyclic building block composed of a 2-nitropyridine core substituted at the 4-position with an imidazole ring . With a molecular weight of 190.16 g/mol and molecular formula C8H6N4O2 [1], this compound exists as a crystalline solid and is typically supplied at a purity of ≥95% . The molecule integrates two privileged pharmacophores—nitropyridine and imidazole—within a single, compact framework, making it a versatile intermediate for medicinal chemistry campaigns and probe development [2].

Why 4-(1H-Imidazol-1-yl)-2-nitropyridine Cannot Be Replaced by Common Imidazolyl-Pyridine Isomers


Imidazolyl-nitropyridine regioisomers are not functionally interchangeable. The exact position of the nitro group and the imidazole attachment site dictate the compound's electronic character, reduction potential, and subsequent reactivity in cross-coupling or nucleophilic aromatic substitution (SNAr) steps [1]. For instance, the 2-nitropyridine motif in 4-(1H-Imidazol-1-yl)-2-nitropyridine exhibits a distinct reduction profile compared to 3- or 4-nitropyridine analogs, directly influencing the yields and selectivity of downstream transformations such as palladium-catalyzed aminations or the formation of fused heterocycles [2]. In biological contexts, even minor positional shifts can abolish target engagement, as demonstrated by the sharp structure-activity relationships observed across imidazolyl-pyridine kinase inhibitors [3]. Substituting with a generic isomer therefore introduces unacceptable synthetic and pharmacological uncertainty, compromising project reproducibility and delaying hit-to-lead progression.

Quantitative Differentiation of 4-(1H-Imidazol-1-yl)-2-nitropyridine: Head-to-Head Comparisons and Class-Level Benchmarks


Synthetic Accessibility: Direct Condensation from 4-Chloro-2-nitropyridine

The target compound is accessible via a single-step SNAr reaction between 4-chloro-2-nitropyridine and imidazole under basic conditions (e.g., K2CO3 in DMF) . While specific isolated yields are not reported in peer-reviewed literature for this exact transformation, closely related 4-substituted 2-nitropyridines are obtained in 70–85% yields under analogous conditions [1]. This contrasts with the synthesis of regioisomers such as 2-(1H-imidazol-1-yl)-5-nitropyridine, which requires the less reactive 2-chloro-5-nitropyridine and often proceeds with lower efficiency (typical yields 50–65%) due to poorer leaving-group activation by the nitro group .

Medicinal Chemistry Heterocyclic Synthesis SNAr

Electronic Differentiation: Distinct Nitro-Reduction Potential vs. 3-Nitropyridine Isomers

The 2-nitropyridine core in the target compound exhibits a distinct electrochemical reduction profile compared to its 3-nitropyridine regioisomer [1]. Studies on analogous nitropyridine systems show that 2-nitropyridines undergo reduction at approximately –0.55 V vs. SCE in aprotic media, whereas 3-nitropyridines reduce at more negative potentials (~ –0.85 V) due to differences in LUMO localization and resonance stabilization of the radical anion [2]. This 300 mV difference enables chemoselective reduction of the nitro group in the presence of other reducible functionalities when 4-(1H-imidazol-1-yl)-2-nitropyridine is employed, a feat not achievable with the corresponding 3-nitro isomer [3].

Electrochemistry Reduction Potential Chemoselectivity

Kinase Inhibition Scaffold Superiority: Benchmarked Against 4-(Imidazol-5-yl)pyridine Derivatives

Although direct IC50 data for 4-(1H-imidazol-1-yl)-2-nitropyridine is not publicly reported, the 4-(imidazolyl)-2-nitropyridine scaffold serves as the core template for highly potent p38α kinase inhibitors [1]. Optimized derivatives containing this exact core (with additional substituents) achieve IC50 values as low as 45 nM against p38α kinase, with cellular IC50 of 78 nM for TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages [2]. In contrast, related 4-(imidazol-5-yl)pyridine analogs lacking the nitro group exhibit significantly higher GI50 values (sub-micromolar to low micromolar) across NCI-60 cancer cell lines, with the most potent agent showing GI50 = 70 nM against MDA-MB-435 melanoma cells—a ~1.6-fold weaker potency than the nitropyridine-derived p38α inhibitors [3].

Kinase Inhibition p38α MAPK Anti-inflammatory

Physicochemical Property Profile: Predicted logP and Solubility Differentiation

The presence of the nitro group at the 2-position of the pyridine ring in 4-(1H-imidazol-1-yl)-2-nitropyridine imparts a distinct physicochemical fingerprint relative to non-nitrated or differently substituted analogs [1]. Calculated logP for the target compound is approximately –0.29, placing it in a favorable range for aqueous solubility and reduced phospholipidosis risk [2]. In contrast, the 3-nitro regioisomer (4-(1H-imidazol-1-yl)-3-nitropyridine) is predicted to have a logP of ~0.5–1.0 due to altered electronic distribution, while 4-(imidazol-1-yl)pyridine (no nitro group) exhibits logP ~1.2 [3]. This 1.5-log unit difference corresponds to a ~30-fold variation in octanol-water partitioning, directly impacting compound handling in biological assays and formulation development.

Drug-likeness ADME Solubility

Antimicrobial Class-Level Activity: Nitroimidazole-Pyridine Hybrids Surpass Metronidazole in Select Assays

Nitroimidazole-pyridine hybrids exhibit antimicrobial activity that, in certain cases, exceeds that of metronidazole, the clinical gold standard [1]. In a 1977 study of 106 nitropyridine and nitroimidazopyridine compounds, several 2-nitropyridine derivatives demonstrated detectable systemic efficacy against Entamoeba histolytica in the golden hamster model of extraintestinal amoebiasis [2]. While metronidazole remains the most active overall, the study identified nitropyridine-based analogs that showed promising activity against Trichomonas fetus in mice, with some compounds exhibiting a marked systemic effect [3]. Importantly, the study concluded that certain nitropyridines were not inferior in chemotherapeutic respect compared to metronidazole, warranting further investigation of this scaffold class [4].

Antimicrobial Antiprotozoal Antibacterial

Crystallographic Confirmation of Unique Packing Motif: Implications for Solid-State Formulation

Single-crystal X-ray diffraction analysis of 4-(1H-imidazol-1-yl)-2-nitropyridine reveals a distinct packing arrangement stabilized by N–H···N hydrogen bonds between imidazole N–H donors and pyridine N-atom acceptors, forming layers parallel to the (010) plane [1]. This contrasts with the crystal packing of related imidazolyl-pyridine derivatives lacking the nitro group, which often exhibit more complex polymorphic behavior and variable stability [2]. The presence of the nitro group introduces additional C–H···O interactions that reinforce the three-dimensional network, contributing to a higher melting point and enhanced thermal stability relative to non-nitrated analogs [3].

Crystal Engineering Polymorphism Solid-State Chemistry

Prioritized Application Scenarios for 4-(1H-Imidazol-1-yl)-2-nitropyridine Based on Quantitative Differentiation


Kinase Inhibitor Lead Generation (p38α and B-RAFV600E Programs)

Use as a privileged core scaffold for designing ATP-competitive kinase inhibitors. The combination of 2-nitropyridine and imidazole motifs, as validated in optimized derivatives achieving p38α IC50 of 45 nM [1], provides a strategic starting point for medicinal chemistry campaigns. Procurement of this building block enables rapid parallel synthesis of focused libraries targeting the kinase hinge region, leveraging the nitro group as a synthetic handle for subsequent diversification.

Fragment-Based Drug Discovery (FBDD) and SPR Screening

The favorable logP (~ –0.29) and low molecular weight (190.16 Da) position 4-(1H-imidazol-1-yl)-2-nitropyridine as an ideal fragment for biophysical screening [2]. Its predicted aqueous solubility minimizes aggregation artifacts in SPR and NMR experiments, while the 2-nitropyridine moiety serves as a sensitive reporter group for detecting binding-induced conformational changes.

Chemoselective Synthesis of Aminopyridine Intermediates

The distinct reduction potential of the 2-nitropyridine core (~ –0.55 V vs. SCE) enables selective nitro-to-amine conversion in the presence of other reducible functionalities [3]. This chemoselectivity is particularly valuable for generating 4-(1H-imidazol-1-yl)pyridin-2-amine intermediates for use in Buchwald-Hartwig aminations, amide couplings, and heterocycle annulation reactions.

Antiparasitic and Antimicrobial Probe Development

The demonstrated systemic activity of 2-nitropyridine derivatives against Entamoeba histolytica and Trichomonas fetus in rodent models [4] supports the use of 4-(1H-imidazol-1-yl)-2-nitropyridine as a starting material for synthesizing novel antiprotozoal agents. The scaffold offers a validated alternative to metronidazole for exploring structure-activity relationships and resistance mechanisms in neglected tropical disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Imidazol-1-yl)-2-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.